{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium
Overview
Description
{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium is a useful research compound. Its molecular formula is C37H50Cl2N2ORu and its molecular weight is 710.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 710.234360 g/mol and the complexity rating of the compound is 928. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of Grubbs Catalyst™ C711 is the carbon-carbon double bonds present in organic compounds . The catalyst is used in olefin metathesis, a reaction that involves the redistribution of the carbon-carbon double bonds .
Mode of Action
Grubbs Catalyst™ C711 operates through a mechanism known as olefin metathesis . This process involves the exchange of carbon atoms between a pair of double bonds, catalyzed by a metal-carbene complex of well-defined Grubbs catalyst . The mechanism of metathesis was first introduced by Chauvin, where two alkenes, olefin and metal carbine, coordinate with each other to form a π-complex that after migratory insertion gives a metallacyclobutane intermediate . After breaking of this butane ring, another π-complex is formed (containing exchanged alkylidene groups) that after dissociation affords targeted products .
Biochemical Pathways
It plays a crucial role in the synthesis of a variety of organic compounds, including natural products, polymers, and biopolymers .
Result of Action
The primary result of the action of Grubbs Catalyst™ C711 is the efficient rearrangement of carbon-carbon double bonds in organic compounds . This allows for the synthesis of a wide variety of complex organic molecules, including natural products and polymers .
Biochemical Analysis
Biochemical Properties
Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) plays a crucial role in biochemical reactions, primarily as a catalyst in olefin metathesis. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation and breaking of carbon-carbon double bonds. The nature of these interactions involves the coordination of the ruthenium center with the olefin substrates, leading to the formation of metallacyclobutane intermediates, which subsequently rearrange to produce the desired products .
Cellular Effects
The effects of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) on cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of various kinases and transcription factors, leading to alterations in gene expression profiles and metabolic fluxes . Additionally, this compound can induce oxidative stress and apoptosis in certain cell types, highlighting its potential cytotoxic effects at higher concentrations .
Molecular Mechanism
The molecular mechanism of action of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The ruthenium center coordinates with the olefin substrates, forming a metallacyclobutane intermediate. This intermediate undergoes a series of rearrangements, leading to the formation of new carbon-carbon double bonds . Additionally, this compound can inhibit certain enzymes involved in cellular metabolism, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its catalytic activity . Additionally, long-term exposure to this compound can result in cumulative cytotoxic effects, affecting cellular viability and function .
Dosage Effects in Animal Models
The effects of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) vary with different dosages in animal models. At lower doses, this compound exhibits minimal toxicity and can effectively catalyze biochemical reactions. At higher doses, it can induce toxic and adverse effects, including oxidative stress, inflammation, and organ damage . Threshold effects have been observed, where the compound’s toxicity significantly increases beyond a certain dosage .
Metabolic Pathways
Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic fluxes and metabolite levels, influencing cellular energy production and redox balance . The interactions with enzymes such as cytochrome P450 and glutathione S-transferase play a crucial role in its metabolism and detoxification .
Transport and Distribution
The transport and distribution of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, it can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its catalytic and cytotoxic effects .
Subcellular Localization
The subcellular localization of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to the mitochondria, for instance, can enhance its catalytic activity in oxidative phosphorylation and other metabolic processes .
Properties
IUPAC Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2.C10H12O.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-8(2)11-10-7-5-4-6-9(10)3;;;/h9-14,18-21H,15-16H2,1-8H3;3-8H,1-2H3;2*1H;/q;;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAWWBRGWXRMAF-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)C4=C(C=CC=C4C(C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50Cl2N2ORu | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746402 | |
Record name | {1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635679-24-2 | |
Record name | {1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.